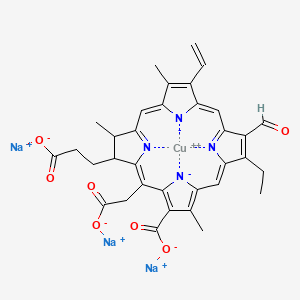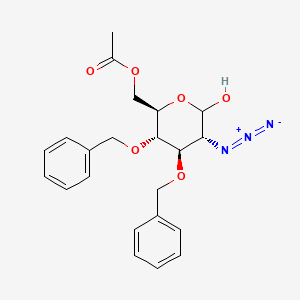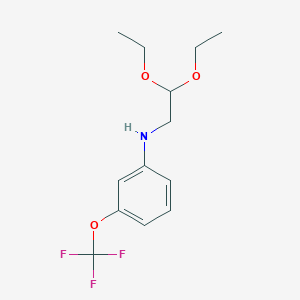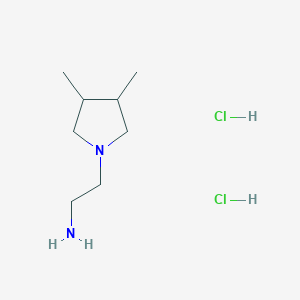
2-Fluoroethyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl benzenesulfonate is an organic compound with the molecular formula C8H9FO3S. It is a derivative of benzenesulfonic acid, where the sulfonate group is attached to a 2-fluoroethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions as the phosphorus pentachloride method.
Chlorosulfonic Acid Method: Benzenesulfonyl chloride can also be synthesized by reacting benzene with chlorosulfonic acid at controlled temperatures (20-25°C) with continuous stirring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the fluoroethyl group can be replaced by various nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the benzenesulfonate moiety can undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzenesulfonate group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Oxidation Products: Oxidation typically leads to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction can yield sulfonamides or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Fluoroethyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for labeling and imaging studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-fluoroethyl benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoroethyl group is a good leaving group, making the compound reactive towards nucleophiles. The benzenesulfonate moiety can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
2-Fluoroethyl p-toluenesulfonate: Similar in structure but with a methyl group on the benzene ring.
Fluoroalkyl Azides: Used in radiolabeling and PET imaging.
Uniqueness: 2-Fluoroethyl benzenesulfonate is unique due to its specific reactivity profile and the presence of both a fluoroethyl group and a benzenesulfonate moiety. This combination makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
383-51-7 |
|---|---|
Fórmula molecular |
C8H9FO3S |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-fluoroethyl benzenesulfonate |
InChI |
InChI=1S/C8H9FO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
LNNVWTSPIDJUCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)



![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)

![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
![tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B12434329.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)


